molecular formula C17H14F3N5O2 B15214174 Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 83269-16-3

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B15214174
CAS No.: 83269-16-3
M. Wt: 377.32 g/mol
InChI Key: HBGYYYWNIJUNIU-UHFFFAOYSA-N
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Description

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound contains a pyrido[3,4-b]pyrazine core, which is a fused bicyclic system with nitrogen atoms, and a trifluoromethylphenyl group, which is known for its electron-withdrawing properties.

Preparation Methods

The synthesis of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate typically involves multiple steps, starting with the preparation of the pyrido[3,4-b]pyrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-trifluoromethylbenzaldehyde with 2-aminopyridine can form an intermediate, which is then cyclized to form the pyrido[3,4-b]pyrazine core.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The pyrido[3,4-b]pyrazine core can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

83269-16-3

Molecular Formula

C17H14F3N5O2

Molecular Weight

377.32 g/mol

IUPAC Name

ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]pyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C17H14F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-8H,2H2,1H3,(H3,21,24,25,26)

InChI Key

HBGYYYWNIJUNIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

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